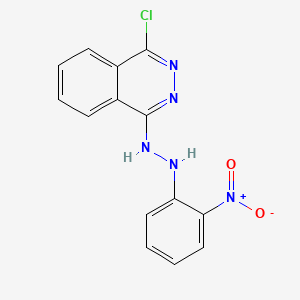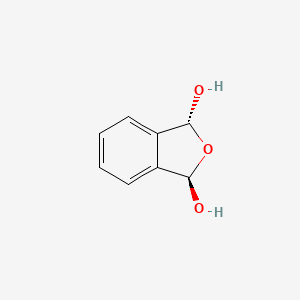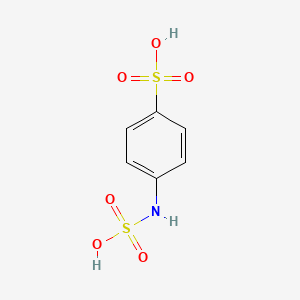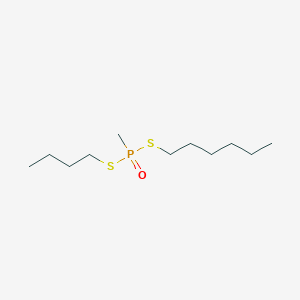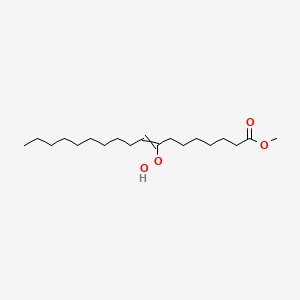![molecular formula C11H13NO5 B14484295 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid CAS No. 65489-73-8](/img/structure/B14484295.png)
3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is a derivative of hydroxybenzoic acid, which is known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a carboxymethyl group, a methylamino group, and a hydroxyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with formaldehyde and a secondary amine such as methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-hydroxybenzoic acid reacts with formaldehyde to form a hydroxymethyl intermediate.
Step 2: The hydroxymethyl intermediate reacts with methylamine to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Salicylic Acid: Similar structure with a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Similar structure with a hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions relative to the carboxyl group.
Uniqueness: 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid is unique due to the presence of both carboxymethyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acid derivatives.
Propriétés
Numéro CAS |
65489-73-8 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C11H13NO5/c1-12(6-10(14)15)5-8-4-7(11(16)17)2-3-9(8)13/h2-4,13H,5-6H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
BMPCNWUYUHAKLY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=CC(=C1)C(=O)O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


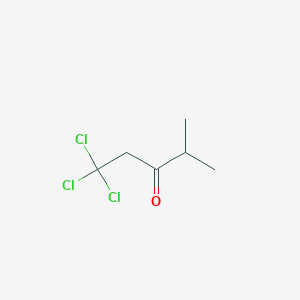
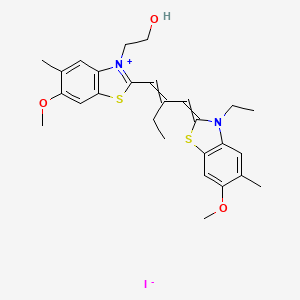
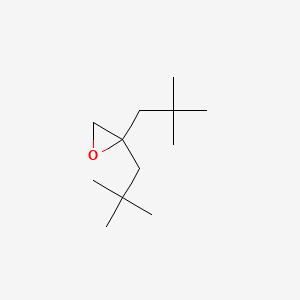
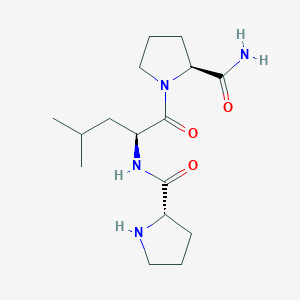
![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)

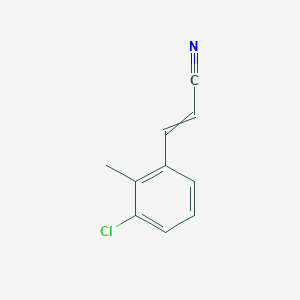
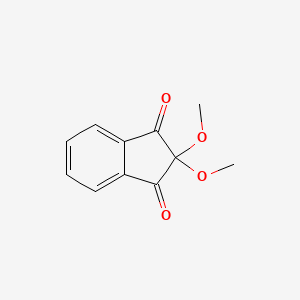
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
